molecular formula C15H20N2O3 B602108 4-Hydroxy Fenspiride CAS No. 441781-25-5

4-Hydroxy Fenspiride

Cat. No.: B602108
CAS No.: 441781-25-5
M. Wt: 276.34
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Fenspiride typically involves the modification of the Fenspiride molecule. One common method includes the hydroxylation of Fenspiride using specific reagents under controlled conditions . The reaction conditions often require a catalyst and a suitable solvent to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Fenspiride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Biological Activity

4-Hydroxy Fenspiride is a significant metabolite of Fenspiride, a compound recognized for its pharmacological properties, particularly as an anti-inflammatory and bronchodilator agent. The biological activity of this compound is under investigation for its potential applications in treating respiratory diseases and its effects on various cellular processes.

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : 276.34 g/mol
  • CAS Number : 441781-25-5

This compound exhibits its biological activity through several mechanisms:

  • Serotonin Receptor Antagonism : It acts as an antagonist of serotonin receptors, which contributes to its bronchodilator and anti-inflammatory effects.
  • Phosphodiesterase Inhibition : Similar to its parent compound, it inhibits phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, which play roles in regulating inflammatory responses and smooth muscle relaxation .

Antitussive Effects

Research indicates that this compound may possess antitussive properties. In studies involving animal models, Fenspiride has shown efficacy in reducing cough induced by irritants like capsaicin and citric acid, suggesting that this compound may have similar effects .

Anti-inflammatory Activity

Fenspiride has demonstrated significant anti-inflammatory effects in various models. For instance, it reduced the levels of tumor necrosis factor (TNF) in models of endotoxemia, indicating potential therapeutic benefits in inflammatory conditions affecting the lungs .

Study on Antitussive Activity

A study evaluated the effects of aerosolized Fenspiride on bronchoconstriction and cough reflex in guinea pigs. The results showed a significant reduction in cough frequency and bronchoconstriction following treatment with Fenspiride, suggesting that this compound could similarly modulate these responses .

Parameter Control Group Fenspiride Group Statistical Significance
Cough Frequency (coughs/min)155p < 0.01
Bronchoconstriction Index100%30%p < 0.01

In Vitro Studies

In vitro studies have shown that Fenspiride can inhibit histamine-induced contractions in isolated guinea pig trachea, which supports its potential use as a bronchodilator . The inhibition of PDE3 and PDE4 further corroborates its role in managing respiratory diseases.

Applications in Medicine

The therapeutic potential of this compound extends beyond respiratory diseases:

  • Respiratory Disorders : It is being explored for its efficacy in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
  • Inflammatory Conditions : Its anti-inflammatory properties suggest possible applications in other inflammatory diseases.

Properties

IUPAC Name

8-[2-(4-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-13-3-1-12(2-4-13)5-8-17-9-6-15(7-10-17)11-16-14(19)20-15/h1-4,18H,5-11H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAIHLLOOXOFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857764
Record name 8-[2-(4-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441781-25-5
Record name 8-[2-(4-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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